molecular formula C11H16N2O2 B515217 5-Tert-butyl-2-methyl-4-nitroaniline

5-Tert-butyl-2-methyl-4-nitroaniline

Cat. No.: B515217
M. Wt: 208.26g/mol
InChI Key: MAHBSOQXANQFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-methyl-4-nitroaniline is a substituted aniline derivative featuring a tert-butyl group at position 5, a methyl group at position 2, and a nitro group at position 4. Its molecular formula is C₁₁H₁₅N₃O₂, with a calculated molar mass of 221.26 g/mol. The tert-butyl group imparts steric bulk and electron-donating effects, while the nitro group is strongly electron-withdrawing, creating a unique electronic profile.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26g/mol

IUPAC Name

5-tert-butyl-2-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-7-5-10(13(14)15)8(6-9(7)12)11(2,3)4/h5-6H,12H2,1-4H3

InChI Key

MAHBSOQXANQFSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)C(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison:

5-(tert-Butyl)-2-methoxyaniline ()

4-Tert-butyl-2-nitro phenol ()

2-Chloro-4-tert-butyl-6-nitroaniline ()

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Functional Groups
5-Tert-butyl-2-methyl-4-nitroaniline C₁₁H₁₅N₃O₂ 221.26 2-methyl, 4-nitro, 5-tert-butyl Nitro, amine
5-(tert-Butyl)-2-methoxyaniline C₁₁H₁₇NO 179.26 2-methoxy, 5-tert-butyl Methoxy, amine
4-Tert-butyl-2-nitro phenol C₁₀H₁₃NO₃ 195.22 2-nitro, 4-tert-butyl Nitro, phenol (-OH)
2-Chloro-4-tert-butyl-6-nitroaniline C₁₀H₁₃ClN₂O₂ 228.68 2-chloro, 4-tert-butyl, 6-nitro Chloro, nitro, amine
Nitro Group vs. Methoxy Group
  • 5-Tert-butyl-2-methyl-4-nitroaniline : The nitro group at position 4 enhances electrophilic substitution reactivity but may reduce solubility in polar solvents due to its electron-withdrawing nature. This positions it as a candidate for high-energy intermediates in explosives or pigments .
  • 5-(tert-Butyl)-2-methoxyaniline : The methoxy group (electron-donating) increases electron density on the aromatic ring, making it less reactive toward electrophiles. This compound is more suited for coupling reactions in pharmaceutical synthesis .
Amine vs. Phenol
  • 4-Tert-butyl-2-nitro phenol: The phenol group (-OH) introduces acidity (pKa ~10), enabling solubility in alkaline solutions. This contrasts sharply with the basic amine group in 5-Tert-butyl-2-methyl-4-nitroaniline. The phenol derivative is used in specialty intermediates requiring acidic functionality, with strict handling guidelines to avoid contamination .
Chloro Substituent Effects
  • 2-Chloro-4-tert-butyl-6-nitroaniline: The chloro group at position 2 adds both steric hindrance and electronic deactivation.

Steric and Electronic Comparisons

  • Steric Effects : The tert-butyl group in all compounds provides steric shielding, but its position varies. In 5-Tert-butyl-2-methyl-4-nitroaniline, the tert-butyl at position 5 may hinder reactions at adjacent positions, whereas in 2-Chloro-4-tert-butyl-6-nitroaniline, the tert-butyl at position 4 could stabilize intermediates through hyperconjugation.
  • Electronic Effects : The nitro group in the target compound creates a meta-directing effect, contrasting with the ortho/para-directing methoxy group in 5-(tert-Butyl)-2-methoxyaniline. This difference significantly alters regioselectivity in further functionalization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.